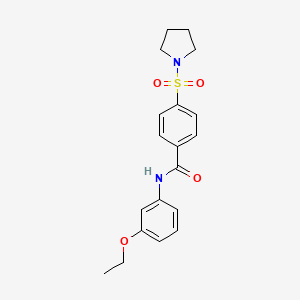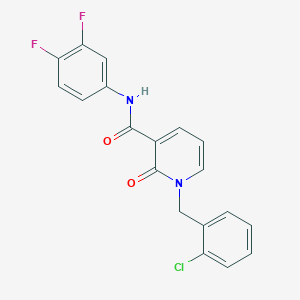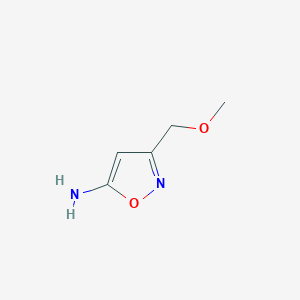![molecular formula C24H20ClN3O4S B2407531 4-[5-chloro-4-[4-(ethoxycarbonyl)piperidin-1-yl]-6-oxopyridazin-1(6H)-yl]benzoic acid CAS No. 1189461-64-0](/img/structure/B2407531.png)
4-[5-chloro-4-[4-(ethoxycarbonyl)piperidin-1-yl]-6-oxopyridazin-1(6H)-yl]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “4-[5-chloro-4-[4-(ethoxycarbonyl)piperidin-1-yl]-6-oxopyridazin-1(6H)-yl]benzoic acid” is also known as “5-chloro-6-(4-(ethoxycarbonyl)piperidin-1-yl)nicotinic acid”. It has a molecular formula of C14H17ClN2O4 . The average mass of this compound is 312.749 Da .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H17ClN2O4/c1-2-21-14(20)9-3-5-17(6-4-9)12-11(15)7-10(8-16-12)13(18)19/h7-9H,2-6H2,1H3,(H,18,19) . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound has a molecular weight of 312.75 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 6 . The compound has a rotatable bond count of 5 . The exact mass of this compound is 312.0876847 g/mol . The topological polar surface area of this compound is 79.7 Ų .Scientific Research Applications
Chemical Synthesis and Structural Analysis
4-[5-Chloro-4-[4-(Ethoxycarbonyl)piperidin-1-yl]-6-oxopyridazin-1(6H)-yl]benzoic acid and related compounds are actively researched for their synthetic methodologies and structural analysis. For instance, the study on the crystal structure of 4-[4-(Ethoxycarbonyl)piperazin-1-yl]benzoic acid highlights the conformation of molecules in the crystal structure, providing insights into molecular interactions and stability (Faizi et al., 2016). Such structural analyses are crucial for understanding the physical and chemical properties of these compounds, paving the way for their potential applications in various scientific fields.
Antimicrobial Activity
Research on the synthesis and antimicrobial activity of new pyridine derivatives, including those related to this compound, indicates variable and modest activity against strains of bacteria and fungi. This suggests potential applications of these compounds in developing new antimicrobial agents (Patel et al., 2011).
Synthetic Methodologies
Several studies focus on the development of synthetic methodologies for compounds related to this compound. For example, the development of a multi-kilogram-scale synthesis of AZD1283 showcases the application of synthetic chemistry in producing complex molecules for preclinical and clinical studies, underscoring the importance of efficient synthesis techniques in the pharmaceutical industry (Andersen et al., 2013).
Coordination Polymers and Photophysical Properties
The synthesis and characterization of lanthanide-based coordination polymers assembled from derivatives of 3,5-dihydroxy benzoates, including studies on their crystal structures and photophysical properties, reveal the potential of such compounds in materials science, especially in the field of luminescent materials (Sivakumar et al., 2011). These findings contribute to the development of new materials with specific optical properties for technological applications.
Pharmacological Applications
Investigations into the pharmacological properties of related compounds, such as their potential as nootropic agents or in the treatment of conditions like depression, highlight the relevance of these chemical entities in medicinal chemistry. The study on the oxidative metabolism of Lu AA21004, a novel antidepressant, exemplifies the exploration of metabolic pathways to optimize pharmacological profiles and develop safer, more effective treatments (Hvenegaard et al., 2012).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, which represents a warning . The hazard statements associated with this compound are H302, H312, and H332 . These indicate that the compound is harmful if swallowed, in contact with skin, or if inhaled . The precautionary statements associated with this compound include P261, P264, P270, P271, P280, P301 + P312 + P330, P302 + P352 + P312, P304 + P340 + P312, P363, P402 + P404, and P501 . These statements provide guidance on how to handle and store the compound safely .
properties
IUPAC Name |
N-[4-[[2-(3-chlorophenyl)-4-methoxyquinolin-6-yl]sulfamoyl]phenyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20ClN3O4S/c1-15(29)26-18-6-9-20(10-7-18)33(30,31)28-19-8-11-22-21(13-19)24(32-2)14-23(27-22)16-4-3-5-17(25)12-16/h3-14,28H,1-2H3,(H,26,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLKVCAYIOJCHLF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N=C(C=C3OC)C4=CC(=CC=C4)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20ClN3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2,4-difluorophenyl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamide](/img/structure/B2407452.png)
![N~6~-(3-chlorophenyl)-N~6~-(3-methoxybenzyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2407453.png)
![4-methyl-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzamide](/img/structure/B2407454.png)

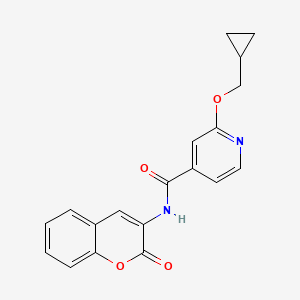
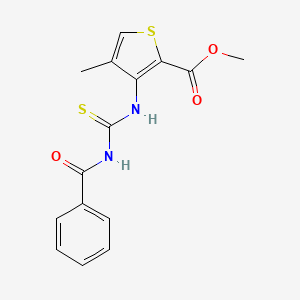
![N-(2H-1,3-benzodioxol-5-yl)-4-[2,4-dioxo-3-(2,2,2-trifluoroethyl)imidazolidin-1-yl]piperidine-1-carboxamide](/img/structure/B2407462.png)
![2-[(4-amino-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-benzylacetamide](/img/structure/B2407464.png)

![8-(4-Bromophenyl)-13-propyl-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2407466.png)
